molecular formula C13H10BrN3OS B5884339 4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5884339
M. Wt: 336.21 g/mol
InChI Key: BFHFWDMFOOBFSZ-UHFFFAOYSA-N
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Description

4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves the inhibition of certain enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells. It has also been found to reduce the production of certain cytokines and chemokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol in lab experiments include its ability to inhibit specific enzymes and pathways, its anti-inflammatory and antioxidant properties, and its potential use as a diagnostic tool for certain diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action.

Future Directions

For research on 4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol include further investigation of its potential as a diagnostic tool for certain diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination therapies for cancer treatment. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol has been achieved using various methods. One such method involves the reaction of 5-bromo-2-(prop-2-en-1-yl)benzofuran and 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of a catalyst. Another method involves the reaction of 5-bromo-2-(prop-2-en-1-yl)benzofuran with 4-allyl-4H-1,2,4-triazole-3-thiol in the presence of a base. These methods have been optimized to yield high purity and yield of the compound.

Scientific Research Applications

4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

3-(5-bromo-1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c1-2-5-17-12(15-16-13(17)19)11-7-8-6-9(14)3-4-10(8)18-11/h2-4,6-7H,1,5H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHFWDMFOOBFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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